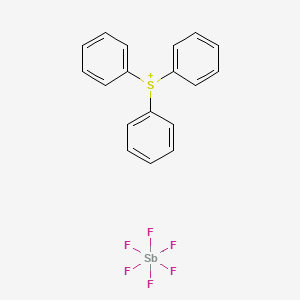

Triphenylsulfonium hexafluoroantimonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

57840-38-7 |

|---|---|

Molecular Formula |

C18H15S.F6Sb C18H15F6SS |

Molecular Weight |

499.1 g/mol |

IUPAC Name |

hexafluoroantimony(1-);triphenylsulfanium |

InChI |

InChI=1S/C18H15S.6FH.Sb/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;/h1-15H;6*1H;/q+1;;;;;;;+5/p-6 |

InChI Key |

XQXNUAIVGUDYPW-UHFFFAOYSA-H |

Canonical SMILES |

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.F[Sb-](F)(F)(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Triphenylsulfonium hexafluoroantimonate photochemical mechanism

An In-depth Technical Guide to the Photochemical Mechanism of Triphenylsulfonium (B1202918) Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical mechanism of triphenylsulfonium hexafluoroantimonate, a prominent photoacid generator (PAG). This document details the fundamental processes of photoexcitation, bond cleavage, and acid generation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and materials science.

Introduction

Triphenylsulfonium salts, particularly with non-nucleophilic counterions like hexafluoroantimonate (SbF₆⁻), are a cornerstone of photopolymerization and photolithography.[1][2] Their primary function is to act as photoacid generators, compounds that produce a strong Brønsted acid upon exposure to ultraviolet (UV) radiation.[3][4] This generated acid then catalyzes a variety of chemical reactions, most notably the ring-opening polymerization of epoxides and other cationic polymerizations, which are crucial in applications ranging from coatings and adhesives to the manufacturing of microelectronics.[1][5] Understanding the intricate photochemical mechanism of these salts is paramount for optimizing their performance and developing new, more efficient photoinitiator systems.

The Core Photochemical Mechanism

The photochemical decomposition of this compound is an irreversible process that begins with the absorption of a photon and culminates in the generation of hexafluoroantimonic acid (HSbF₆).[1] The overall mechanism can be dissected into several key steps, involving both singlet and triplet excited states and competing reaction pathways.

Upon absorption of UV light, typically around its maximum absorption wavelength of 277 nm in acetonitrile (B52724), the triphenylsulfonium cation is promoted to an excited singlet state.[6][7][8] From this excited state, the primary photochemical event is the cleavage of a carbon-sulfur (C-S) bond. This cleavage can proceed through two principal pathways: homolytic and heterolytic cleavage.

2.1 Homolytic vs. Heterolytic Cleavage

-

Homolytic Cleavage: This pathway involves the symmetrical breaking of the C-S bond, leading to the formation of a phenyl radical (Ph•) and a diphenylsulfonium radical cation ([Ph₂S]⁺•). This is considered a major pathway in the direct photolysis of triarylsulfonium salts.

-

Heterolytic Cleavage: In this pathway, the C-S bond breaks asymmetrically, resulting in the formation of a phenyl cation (Ph⁺) and a molecule of diphenyl sulfide (B99878) (Ph₂S).[6][7]

Both pathways are believed to occur from the singlet excited state.[7] The initially formed reactive intermediates are generated within a "solvent cage."

2.2 In-Cage vs. Cage-Escape Reactions

The fate of the photogenerated intermediates is largely determined by their ability to either recombine within the solvent cage or diffuse apart as "cage-escape" products.

-

In-Cage Recombination: The phenyl radical and the diphenylsulfonium radical cation can recombine within the solvent cage to form phenylthiobiphenyl isomers (ortho, meta, and para).[6][7] This pathway is more prevalent in viscous media where the diffusion of the radical pair is restricted.

-

Cage-Escape Reactions: If the intermediates diffuse out of the solvent cage, they can react with the surrounding solvent or other hydrogen donors. The phenyl radical can abstract a hydrogen atom to form benzene, while the diphenylsulfonium radical cation can also interact with the solvent to ultimately produce a proton (H⁺). The cage-escape pathway also leads to the formation of diphenyl sulfide.[6][7]

The ratio of in-cage to cage-escape products is a critical factor influencing the overall efficiency of acid generation and can be affected by the viscosity of the medium and the nature of the counterion.[6]

2.3 Acid Generation

The final and most crucial step is the formation of the Brønsted acid. The proton (H⁺) is generated through the reactions of the cationic intermediates with the environment. The proton then combines with the hexafluoroantimonate anion (SbF₆⁻) to form the superacid, hexafluoroantimonic acid (HSbF₆). This highly acidic species is the active catalyst for subsequent chemical transformations.

Quantitative Data

The efficiency of the photochemical process is characterized by several key parameters. Below is a summary of available quantitative data for this compound and related triarylsulfonium salts.

| Parameter | Value | Compound/Conditions | Reference |

| Maximum Absorption Wavelength (λmax) | 277 nm | This compound in Acetonitrile | [6] |

| Quantum Yield of Decomposition (Φd) | 0.24 | Triphenylsulfonium salt analog in Acetonitrile (under N₂) | [9] |

| Quantum Yield of Acid Generation (Φa) | ~0.5 | Triphenylsulfonium salts with various non-nucleophilic anions | [10] |

| Quantum Yield of Acid Generation (Φa) | 0.071 | N-hydroxyimide sulfonate-type PAG | [9] |

| Quenching Rate Constant (kq) | ~10¹⁰ M⁻¹s⁻¹ | Quenching of excited pyrene (B120774) and anthracene (B1667546) by this compound | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the photochemical mechanism of this compound.

4.1 Determination of Acid Generation Quantum Yield

This protocol is based on the use of a pH-sensitive indicator dye, Rhodamine B, to quantify the amount of acid produced upon photolysis.

4.1.1 Materials and Equipment

-

This compound

-

Rhodamine B

-

Acetonitrile (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Fluorospectrophotometer

-

UV lamp with a specific wavelength output (e.g., 254 nm or 365 nm)

-

Actinometer (e.g., potassium ferrioxalate)

-

Quartz cuvettes

4.1.2 Procedure

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and Rhodamine B in acetonitrile of known concentrations.

-

Preparation of Sample Solutions: Prepare a series of sample solutions in quartz cuvettes containing a fixed concentration of Rhodamine B and varying concentrations of this compound.

-

Actinometry: Determine the photon flux of the UV lamp using a chemical actinometer to accurately measure the number of photons delivered to the sample.

-

Photolysis: Irradiate the sample solutions with the UV lamp for a specific period. Ensure uniform irradiation of the sample.

-

Spectroscopic Measurement: After irradiation, measure the absorption and fluorescence spectra of the solutions. The protonation of Rhodamine B by the photogenerated acid leads to a change in its absorption and fluorescence properties.

-

Quantification: Create a calibration curve by adding known amounts of a strong acid (e.g., HBF₄) to solutions of Rhodamine B and measuring the corresponding spectral changes. Use this calibration curve to determine the concentration of acid generated in the photolyzed samples.

-

Calculation of Quantum Yield: The quantum yield of acid generation (Φₐ) is calculated using the following formula: Φₐ = (moles of acid generated) / (moles of photons absorbed)

4.2 Transient Absorption Spectroscopy

Transient absorption spectroscopy (TAS) is employed to detect and characterize the short-lived intermediates formed during the photochemical reaction.

4.2.1 Equipment

-

Femtosecond or nanosecond laser system (pump and probe)

-

Optical parametric amplifier (OPA) to tune the pump wavelength

-

White light continuum generator for the probe pulse

-

Spectrograph and CCD detector

-

Delay line for controlling the pump-probe time delay

4.2.2 Procedure

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) in a quartz cuvette. The concentration should be adjusted to have an appropriate optical density at the pump wavelength.

-

Pump-Probe Experiment:

-

The sample is excited with a short, intense "pump" pulse of laser light at a wavelength where the compound absorbs (e.g., 266 nm).

-

A second, weaker, broad-spectrum "probe" pulse is passed through the sample at a specific time delay after the pump pulse.

-

The absorption of the probe pulse is measured by the spectrograph and detector.

-

-

Data Acquisition: The change in absorbance of the probe light is recorded at various time delays, from femtoseconds to nanoseconds or longer. This provides a time-resolved absorption spectrum of the transient species.

-

Data Analysis: The transient spectra are analyzed to identify the absorption bands of the intermediates (e.g., phenyl radical, diphenylsulfonium radical cation). The decay kinetics of these species can be determined by plotting the change in absorbance at a specific wavelength as a function of time.

4.3 Photoproduct Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate, identify, and quantify the stable photoproducts formed after photolysis.

4.3.1 Materials and Equipment

-

This compound

-

Solvent (e.g., acetonitrile)

-

Internal standard (e.g., a compound with similar properties to the analytes but not present in the sample)

-

UV lamp

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for separating aromatic compounds

4.3.2 Procedure

-

Sample Preparation and Photolysis:

-

Prepare a solution of this compound in the chosen solvent.

-

Add a known amount of an internal standard.

-

Irradiate the solution with a UV lamp for a predetermined time.

-

-

Sample Extraction (if necessary): Depending on the solvent and the analytes, a liquid-liquid extraction may be necessary to transfer the photoproducts into a more volatile solvent suitable for GC analysis.

-

GC-MS Analysis:

-

Inject a small volume of the sample into the GC.

-

The volatile components are separated based on their boiling points and interaction with the stationary phase of the capillary column.

-

As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented.

-

-

Identification and Quantification:

-

The mass spectrum of each component provides a unique fragmentation pattern that can be used for identification by comparison with a mass spectral library.

-

The retention time in the chromatogram further aids in identification.

-

The concentration of each photoproduct is determined by comparing its peak area in the chromatogram to that of the internal standard.

-

Visualizations

5.1 Photochemical Reaction Pathway

Caption: Photochemical reaction pathway of triphenylsulfonium salts.

5.2 Experimental Workflow for Photoproduct Analysis

Caption: Workflow for photoproduct analysis using GC-MS.

Conclusion

The photochemical mechanism of this compound is a complex process involving multiple excited states and competing reaction pathways. A thorough understanding of these fundamental steps is essential for the rational design of advanced photoinitiator systems with tailored properties for specific applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working in the fields of polymer chemistry, materials science, and drug development, enabling them to further explore and harness the potential of this important class of photoacid generators.

References

- 1. spiedigitallibrary.org [spiedigitallibrary.org]

- 2. Synthesis and photophysical properties of triphenylamine-based multiply conjugated star-like molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Photochemistry of triarylsulfonium salts (Journal Article) | OSTI.GOV [osti.gov]

- 4. CAS 57840-38-7: this compound [cymitquimica.com]

- 5. chemistry.as.miami.edu [chemistry.as.miami.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photochemistry of Triarylsulfonium Salts for JACS - IBM Research [research.ibm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Purification of Triphenylsulfonium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of triphenylsulfonium (B1202918) hexafluoroantimonate, a prominent photoinitiator used in various polymerization processes, including the production of photoresists for microelectronics.[1] The document details the prevalent synthetic methodologies, purification protocols, and characterization data, presenting quantitative information in accessible formats and illustrating workflows with clear diagrams.

Synthesis of Triphenylsulfonium Hexafluoroantimonate

The most common and high-yielding method for preparing this compound is a two-step process.[2] The first step involves the synthesis of a triphenylsulfonium halide, typically triphenylsulfonium bromide. The subsequent step is a metathesis reaction where the halide is exchanged for the hexafluoroantimonate anion.

Step 1: Synthesis of Triphenylsulfonium Halide (e.g., Bromide)

While various methods exist for the synthesis of triarylsulfonium salts, a frequently employed route involves the reaction of an aryl Grignard reagent with a diaryl sulfoxide.[2]

Step 2: Metathesis Reaction

The second step is a salt metathesis reaction where triphenylsulfonium bromide is reacted with a hexafluoroantimonate salt, such as sodium hexafluoroantimonate, in a suitable solvent.[2] This reaction proceeds with high efficiency, often yielding the crude product in near-quantitative amounts.[2]

Reaction Scheme:

(C₆H₅)₃S⁺Br⁻ + Na⁺SbF₆⁻ → (C₆H₅)₃S⁺SbF₆⁻ + Na⁺Br⁻

Experimental Protocol: Metathesis Reaction

The following protocol is a synthesis of this compound via a metathesis reaction, based on procedures outlined in the literature.[2]

Materials:

-

Triphenylsulfonium bromide

-

Sodium hexafluoroantimonate

-

Ethanol

Procedure:

-

In a round-bottom flask, combine triphenylsulfonium bromide and a slight molar excess of sodium hexafluoroantimonate.

-

Add acetone to the flask to create a suspension.

-

Stir the mixture at room temperature for a period of 3 to 5 hours.

-

After the reaction is complete, filter the suspension to remove the precipitated sodium bromide.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound as a white solid.

Quantitative Data for Synthesis

The following table summarizes the quantitative data from various reported syntheses.

| Reactant 1 | Moles 1 | Reactant 2 | Moles 2 | Solvent | Volume (mL) | Reaction Time (hr) | Yield (%) | Reference |

| Triphenylsulfonium bromide (50 g) | 0.146 | Sodium hexafluoroantimonate (38 g) | 0.147 | Acetone | 300 | 3 | 100 | [2] |

| Triphenylsulfonium bromide (15 g) | 0.0437 | Sodium hexafluoroantimonate (11.3 g) | 0.0437 | Acetone | 250 | 3 | 100 | [2] |

Purification of this compound

Purification of the crude product is crucial to achieve the desired purity, typically greater than 98% (as determined by HPLC), for its applications.[1][3] The primary methods for purification are washing and recrystallization.

Experimental Protocol: Purification

Washing:

For some applications, washing the crude product can be sufficient. This is often performed with water to remove any remaining inorganic salts, followed by a wash with a non-polar solvent like ether to remove organic impurities.[4]

Recrystallization:

For high-purity material, recrystallization is the preferred method. Ethanol is a commonly used solvent for this purpose.[2][4]

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethanol.

-

If colored impurities are present, they can be removed by treating the hot solution with activated charcoal.

-

Perform a hot gravity filtration to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, which will induce the crystallization of the purified product.

-

Further cool the mixture in an ice bath to maximize the yield of the crystals.

-

Collect the white, needle-like crystals by vacuum filtration.

-

Wash the collected crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum to remove any residual solvent.

Characterization

The identity and purity of the synthesized this compound can be confirmed through various analytical techniques.

| Property | Value | Reference |

| Appearance | White to light yellow powder or crystal | [1][3] |

| Melting Point | 176-180 °C | [3] |

| Purity (HPLC) | >98.0% | [1][3] |

| Molecular Weight | 499.13 g/mol | [5][6] |

Visualized Workflows

The following diagrams illustrate the synthesis and purification processes.

References

- 1. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 2. EP0455083B1 - Method for making triarylsulfonium hexafluorometal or metalloid salts - Google Patents [patents.google.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | 57840-38-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. m.youtube.com [m.youtube.com]

In-depth Technical Guide: UV Absorption Spectrum of Triphenylsulfonium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of triphenylsulfonium (B1202918) hexafluoroantimonate, a widely used photoacid generator (PAG) in various industrial and research applications, including photolithography and cationic polymerization. This document details the compound's UV absorption characteristics, the experimental protocol for its measurement, and the mechanism of its photodecomposition.

Quantitative UV Absorption Data

The UV absorption profile of triphenylsulfonium hexafluoroantimonate is crucial for its application as a photoinitiator, as its sensitivity to specific wavelengths of UV light dictates its efficiency in initiating chemical reactions. The key quantitative data regarding its UV absorption in acetonitrile (B52724) are summarized in the table below.

| Parameter | Value | Solvent |

| λmax (Wavelength of Maximum Absorbance) | 277 nm | Acetonitrile |

| Molar Absorptivity (ε) at λmax | Value not explicitly available in the searched literature. | Acetonitrile |

Note: While the λmax is consistently reported, a specific molar absorptivity value was not found in the publicly available literature searched.

Experimental Protocol for UV-Vis Spectroscopy

The following provides a generalized yet detailed methodology for obtaining the UV-Vis absorption spectrum of this compound, based on standard practices for photoinitiators.

Objective: To determine the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) of this compound in a suitable solvent.

Materials and Equipment:

-

This compound (high purity)

-

Spectrophotometric grade acetonitrile (CH3CN)

-

Dual-beam UV-Vis spectrophotometer

-

Calibrated quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Solvent Selection: Acetonitrile is a commonly used solvent for UV-Vis analysis of triphenylsulfonium salts due to its transparency in the UV range and its ability to dissolve the compound.[1][2]

-

Preparation of Stock Solution:

-

Accurately weigh a precise amount of this compound using an analytical balance.

-

Dissolve the weighed compound in a known volume of acetonitrile in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 x 10-3 M). Ensure complete dissolution.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution using volumetric pipettes and flasks to prepare a series of working solutions with decreasing concentrations (e.g., 1 x 10-4 M, 5 x 10-5 M, 1 x 10-5 M).

-

-

Spectrophotometer Setup:

-

Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

-

Set the wavelength range for scanning, typically from 200 nm to 400 nm for this compound.

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent (acetonitrile).

-

Place the cuvette in both the sample and reference holders of the spectrophotometer.

-

Run a baseline scan to zero the instrument and subtract any absorbance from the solvent and the cuvette.

-

-

Sample Measurement:

-

Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution.

-

Place the sample cuvette in the sample holder.

-

Run the UV-Vis scan to obtain the absorption spectrum.

-

Repeat this step for all the prepared working solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Record the absorbance value at λmax for each concentration.

-

To determine the molar absorptivity (ε), plot a graph of absorbance versus concentration (Beer-Lambert plot). The plot should be linear.

-

The molar absorptivity (ε) can be calculated from the slope of the line (Slope = ε * l, where l is the path length of the cuvette, typically 1 cm).

-

Photodecomposition Mechanism

Upon absorption of UV radiation, this compound undergoes photolysis, leading to the generation of a strong Brønsted acid (HSbF6). This photo-generated acid is the active species that initiates subsequent chemical reactions, such as the ring-opening polymerization of epoxides. The overall process involves the formation of radical and cationic intermediates.

The photodecomposition pathway can be summarized in the following diagram:

Upon UV irradiation, the triphenylsulfonium cation is promoted to an excited state. This excited species can then undergo either homolytic or heterolytic cleavage of a carbon-sulfur bond. The homolytic pathway is generally considered the major route, leading to the formation of a diphenylsulfinyl radical cation and a phenyl radical. The diphenylsulfinyl radical cation can then abstract a hydrogen atom from a proton source in the surrounding medium (such as a solvent or monomer) to generate the strong Brønsted acid. The heterolytic cleavage pathway results in the formation of diphenyl sulfide and a phenyl cation.

This photochemical process is the fundamental principle behind the use of this compound as a photoacid generator in a wide range of applications that rely on acid-catalyzed reactions initiated by light.

References

In-Depth Technical Guide on the Thermal Decomposition of Triphenylsulfonium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermal decomposition characteristics of triphenylsulfonium (B1202918) hexafluoroantimonate, a compound of significant interest as a photoacid generator in various industrial applications, including microelectronics and 3D printing. This document summarizes available quantitative data, details experimental methodologies for thermal analysis, and presents a proposed thermal decomposition pathway.

Executive Summary

Triphenylsulfonium hexafluoroantimonate exhibits high thermal stability, a critical property for its application in processes that involve thermal curing steps. While specific decomposition temperature data from thermogravimetric analysis (TGA) is not widely published in readily accessible literature, its melting point and the general stability of related triarylsulfonium salts suggest a robust thermal profile. This guide synthesizes available data and outlines the standard methodologies for its thermal characterization.

Quantitative Thermal Decomposition Data

Precise quantitative data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) detailing the onset of decomposition for pure this compound is not prominently available in the reviewed literature. However, the melting point is well-documented and provides a preliminary indication of its thermal behavior.

| Parameter | Value | Method |

| Melting Point | 176.0 - 180.0 °C | Not specified in sources |

Note: The melting point indicates the transition from a solid to a liquid phase and is distinct from the decomposition temperature, which typically occurs at higher temperatures.

General statements from various sources describe the compound as having "high thermal stability"[1]. Furthermore, studies on analogous triarylsulfonium salts suggest that these compounds can be stable at temperatures as high as 300°C in air for extended periods.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal decomposition temperature of this compound, standardized thermal analysis techniques are employed. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The furnace is purged with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed. The temperature of the maximum rate of mass loss is determined from the peak of the first derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic and exothermic events such as melting and decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: A controlled atmosphere, typically inert (nitrogen or argon), is maintained within the DSC cell at a constant flow rate.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a constant rate (e.g., 10°C/min).

-

Data Analysis: The difference in heat flow between the sample and the reference is recorded as a function of temperature. Endothermic peaks indicate events such as melting, while exothermic peaks can indicate decomposition.

Proposed Thermal Decomposition Pathway

Based on the known hazardous decomposition products from safety data sheets, a logical relationship for the thermal decomposition of this compound can be proposed. The primary decomposition is expected to involve the breakdown of both the cation and the anion.

References

Solubility of Triphenylsulfonium Hexafluoroantimonate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsulfonium (B1202918) hexafluoroantimonate, a member of the triarylsulfonium salt family, is a widely utilized photoacid generator (PAG) in various industrial and research applications, particularly in photolithography and cationic polymerization. Its efficacy in these processes is significantly influenced by its solubility in the organic solvents used in formulations. This technical guide provides a comprehensive overview of the current understanding of the solubility of triphenylsulfonium hexafluoroantimonate in common organic solvents, outlines a detailed experimental protocol for its solubility determination, and presents a logical workflow for this process.

Data Presentation: Solubility Profile

Despite its widespread use, specific quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, based on technical data sheets and related publications, a qualitative solubility profile can be compiled. The compound is generally characterized as being soluble in a variety of organic solvents, particularly polar and halogenated ones.

| Organic Solvent | Chemical Formula | Quantitative Solubility | Notes |

| Propylene Glycol Methyl Ether Acetate (PGMEA) | C₆H₁₂O₃ | Soluble (quantitative data not available) | A commonly used solvent in photoresist formulations. |

| Dichloromethane (DCM) | CH₂Cl₂ | Good solubility (quantitative data not available) | A common halogenated solvent for triarylsulfonium salts.[1] |

| Chloroform | CHCl₃ | Good solubility (quantitative data not available) | A common halogenated solvent for triarylsulfonium salts.[1] |

Note: The lack of specific, publicly available quantitative data highlights a knowledge gap and underscores the importance of empirical determination for specific applications.

Experimental Protocols: Determination of Solubility

The following is a detailed, generalized protocol for the gravimetric determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation:

-

Dry the this compound powder in a vacuum desiccator or a drying oven at a suitable temperature (e.g., 40-50 °C) to remove any residual moisture.

-

Ensure the selected organic solvent is of high purity and anhydrous, as water content can significantly affect solubility.

-

-

Equilibration:

-

Add an excess amount of the dried this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Pipette a known volume (e.g., 5.00 mL) of the anhydrous organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

For finer suspensions, centrifuge the vial at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Extraction and Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe fitted with a chemically compatible filter to prevent the transfer of any undissolved solid.

-

Dispense the filtered supernatant into a pre-weighed, dry volumetric flask.

-

Determine the mass of the extracted saturated solution by weighing the volumetric flask.

-

Evaporate the solvent from the volumetric flask under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, re-weigh the volumetric flask containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final mass of the flask minus the initial mass of the empty flask.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can be expressed in various units:

-

g/100 mL of solvent: (mass of solute / volume of solvent) x 100

-

g/100 g of solvent: (mass of solute / mass of solvent) x 100

-

mol/L: (moles of solute / volume of solution in L)

-

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: A flowchart of the key steps in the experimental determination of solubility.

Conclusion

While this compound is known to be soluble in several key organic solvents essential for its applications, there is a notable absence of precise, quantitative solubility data in the scientific literature. This guide provides a framework for researchers and professionals to address this gap by presenting a detailed, adaptable experimental protocol for the accurate determination of its solubility. The provided workflow and methodologies can be instrumental in optimizing formulations, ensuring process reproducibility, and advancing the application of this important photoacid generator.

References

The Core Mechanism of Photoacid Generation by Triphenylsulfonium Hexafluoroantimonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenylsulfonium (B1202918) hexafluoroantimonate (TPS-SbF₆) is a paramount example of a photoacid generator (PAG), a class of compounds that produce strong acid upon exposure to light. This property has made it an indispensable component in a myriad of applications, from photolithography in semiconductor manufacturing to cationic photopolymerization in coatings, adhesives, and 3D printing. This technical guide provides a comprehensive overview of the core mechanisms governing the photoacid generation process of TPS-SbF₆, with a focus on the underlying photochemistry, experimental methodologies for its characterization, and quantitative data.

The Photochemical Cascade: From Photon Absorption to Proton Generation

The generation of a Brønsted acid (HSbF₆) from triphenylsulfonium hexafluoroantimonate is a multi-step process initiated by the absorption of a photon. The overall mechanism involves excitation of the triphenylsulfonium cation, followed by competing homolytic and heterolytic cleavage pathways of the carbon-sulfur bond. These pathways ultimately lead to the formation of radical and cationic intermediates that react with the surrounding medium to release a proton.

Upon irradiation, the triphenylsulfonium cation is promoted to an excited singlet state.[1] From this excited state, the molecule can undergo two primary competing decay pathways:

-

Heterolytic Cleavage: The excited singlet state can undergo cleavage of a carbon-sulfur bond to form a phenyl cation and diphenyl sulfide (B99878). This process is a direct route to the formation of a highly reactive carbocation.

-

Homolytic Cleavage: Alternatively, the C-S bond can break homolytically, yielding a phenyl radical and a diphenylsulfinyl radical cation.[1] This pathway is also a significant contributor to the overall photochemistry.

The subsequent reactions of these primary photoproducts are heavily influenced by the surrounding environment, such as the solvent or polymer matrix. These reactions can be broadly categorized as "in-cage" recombination and "cage-escape" reactions.[1][2][3]

-

In-Cage Recombination: The initially formed radical or ion pairs are confined within a "solvent cage." Before they can diffuse apart, they can recombine to form rearrangement products, such as 2-, 3-, and 4-phenylthiobiphenyls.[2][3]

-

Cage-Escape Reactions: If the primary photoproducts diffuse out of the solvent cage, they can react with other species in the medium. The phenyl radical and the diphenylsulfinyl radical cation can abstract hydrogen atoms from the solvent or other molecules, leading to the formation of benzene, diphenyl sulfide, and, crucially, a proton which then combines with the hexafluoroantimonate anion to form the superacid HSbF₆.[1][4]

The interplay between these pathways dictates the overall efficiency of photoacid generation. Factors such as solvent viscosity and polarity, as well as the presence of hydrogen donors, can significantly influence the product distribution and the quantum yield of acid formation.[1] For instance, in more viscous media like polymer films, in-cage recombination is favored.[3]

Quantitative Insights into Photoacid Generation

The efficiency of a photoacid generator is quantified by its quantum yield (Φ), which is the number of molecules of acid produced per photon absorbed. The quantum yield is a critical parameter for practical applications.

| Parameter | Value | Conditions | Reference |

| Quantum Yield of Photoacid Generation (ΦH+) | 0.23 - 0.85 | In acetonitrile, 254 nm irradiation | [3] |

| Absorption Maximum (λmax) | ~230 nm, with onset at 360 nm | In solution | [1] |

Note: Quantum yields can vary significantly depending on the irradiation wavelength, the surrounding medium (solvent or polymer matrix), and the presence of sensitizers.

Experimental Protocols for Mechanistic Elucidation

The study of the photoacid generation mechanism of this compound relies on a suite of sophisticated experimental techniques to identify transient intermediates and stable photoproducts, and to quantify the efficiency of the process.

Photolysis and Product Analysis

Objective: To identify and quantify the stable photoproducts formed upon irradiation of TPS-SbF₆.

Methodology:

-

Sample Preparation: A solution of this compound in a suitable solvent (e.g., acetonitrile, dichloromethane) or a polymer film containing the PAG is prepared.

-

Irradiation: The sample is irradiated with a light source of a specific wavelength (e.g., 254 nm from a mercury lamp or a laser). The light intensity and irradiation time are carefully controlled.

-

Product Extraction: After irradiation, the photoproducts are extracted from the sample. For solutions, this may involve simple dilution. For polymer films, the film is typically dissolved in a suitable solvent, and the polymer is precipitated out to isolate the smaller molecule photoproducts.

-

Analysis: The extracted products are analyzed using chromatographic and spectroscopic techniques:

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the various photoproducts, such as diphenyl sulfide and phenylthiobiphenyl isomers.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile photoproducts by comparing their mass spectra to known standards.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of unknown photoproducts.[3]

-

Laser Flash Photolysis

Objective: To detect and characterize transient intermediates, such as radicals and radical cations, which have very short lifetimes.

Methodology:

-

Sample Preparation: A solution of TPS-SbF₆ is placed in a quartz cuvette.

-

Excitation: The sample is excited with a short, high-intensity laser pulse (e.g., from a Nd:YAG or excimer laser).

-

Transient Absorption Spectroscopy: A second, weaker light source (a probe beam) is passed through the sample at a right angle to the excitation laser. The absorption of the probe beam by the transient species is monitored as a function of time and wavelength using a fast detector (e.g., a photomultiplier tube or a streak camera). This provides the absorption spectra and decay kinetics of the transient intermediates.

Electron Spin Resonance (ESR) Spectroscopy

Objective: To detect and identify radical species formed during photolysis.

Methodology:

-

Sample Preparation: A solution or a solid sample of TPS-SbF₆ is placed in a quartz ESR tube.

-

In-situ Irradiation: The sample is irradiated directly within the ESR spectrometer's cavity, often at low temperatures to trap the radical intermediates.

-

Spectral Acquisition: The ESR spectrum is recorded. The g-factor and hyperfine coupling constants of the observed signals can be used to identify the specific radical species present.[5]

Visualizing the Mechanism and Workflow

To further clarify the complex processes involved, the following diagrams illustrate the photoacid generation pathway and a typical experimental workflow for its investigation.

Figure 1: The photochemical pathway of acid generation from a triphenylsulfonium cation.

Figure 2: A typical experimental workflow for studying the photoacid generation mechanism.

Conclusion

The photoacid generation mechanism of this compound is a complex yet well-studied process that is fundamental to its wide-ranging applications. A thorough understanding of the interplay between homolytic and heterolytic cleavage pathways, as well as the influence of the surrounding environment on in-cage and cage-escape reactions, is crucial for optimizing its performance in various technological fields. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this and other novel photoacid generators. For researchers and professionals in drug development, the principles of photoactivated release of acidic species can inspire novel strategies for targeted drug delivery and photodynamic therapy.

References

An In-depth Technical Guide to Triphenylsulfonium Hexafluoroantimonate (CAS 57840-38-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and safety information for Triphenylsulfonium (B1202918) hexafluoroantimonate (CAS 57840-38-7), a prominent photoinitiator. The information is presented to meet the needs of researchers, scientists, and professionals in drug development and material science, with a focus on structured data, detailed experimental protocols, and clear visualizations of key processes.

Chemical Identity and Physicochemical Properties

Triphenylsulfonium hexafluoroantimonate is an organosulfur compound widely utilized as a cationic photoinitiator. Upon exposure to ultraviolet (UV) light, it generates a strong acid, which initiates the polymerization of various monomers, particularly epoxides. This property makes it a critical component in applications such as photoresists for microelectronics, UV-curable coatings, and 3D printing.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57840-38-7 | N/A |

| Molecular Formula | C₁₈H₁₅F₆SSb | [1] |

| Molecular Weight | 499.13 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | [1] |

| Melting Point | 176 - 180 °C | |

| Solubility | Soluble in a variety of organic solvents.[1] | N/A |

| Maximum Absorption Wavelength (λmax) | 277 nm (in acetonitrile) | |

| Purity | >98.0% (HPLC) | [1] |

Safety and Handling

This compound requires careful handling due to its potential health hazards. Adherence to appropriate safety protocols is crucial to minimize exposure and ensure a safe working environment.

Table 2: Safety and Hazard Information for this compound

| Hazard Category | GHS Classification and Precautionary Statements | Reference |

| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled. P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2] |

| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects. P273: Avoid release to the environment. P391: Collect spillage. | [2] |

| Personal Protective Equipment (PPE) | Impervious gloves, safety goggles (or face shield), and protective clothing are recommended. Use in a well-ventilated area or with local exhaust ventilation. | [2] |

| Storage | Store in a cool, dark place under an inert atmosphere. The compound is hygroscopic. | |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of triarylsulfonium salts, including this compound, involves a two-step process. The following protocol is based on established synthetic routes.[3]

Step 1: Synthesis of Triphenylsulfonium Bromide

-

In a suitable reaction vessel, combine diphenyl sulfoxide (B87167) and an aryl Grignard reagent, such as phenylmagnesium bromide, in a mixed solvent system of aliphatic and aromatic hydrocarbons.

-

The reaction is typically carried out at room temperature with stirring.

-

Upon completion of the reaction, the mixture is worked up by extraction. The layers are separated, and the organic layer is extracted with an aqueous acid solution (e.g., 5% hydrobromic acid).

-

The combined aqueous extracts are then extracted with a suitable organic solvent, such as dichloromethane.

-

The organic extracts are dried over a drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated to yield Triphenylsulfonium bromide.

Step 2: Metathesis to this compound

-

Dissolve the Triphenylsulfonium bromide obtained in Step 1 in a suitable solvent, such as acetone.

-

In a separate vessel, dissolve a stoichiometric equivalent of sodium hexafluoroantimonate in the same solvent.

-

Add the sodium hexafluoroantimonate solution to the Triphenylsulfonium bromide solution with stirring.

-

A precipitate of sodium bromide will form. Stir the suspension for several hours to ensure complete reaction.

-

Filter the suspension to remove the sodium bromide precipitate.

-

Evaporate the solvent from the filtrate to yield the crude this compound as a solid.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain white needles of the final product.

Determination of Physicochemical Properties

The following are generalized protocols based on OECD guidelines for the determination of key physicochemical properties.

3.2.1. Melting Point Determination (Adapted from OECD Guideline 102) [1][4]

-

Apparatus: A capillary tube melting point apparatus (either liquid bath or metal block based) or a differential scanning calorimeter (DSC).

-

Procedure (Capillary Tube Method): a. A small amount of the finely powdered, dry substance is packed into a capillary tube. b. The capillary tube is placed in the heating block of the apparatus. c. The temperature is raised at a controlled rate. d. The temperature at which the substance is observed to melt is recorded as the melting point.

-

Procedure (DSC Method): a. A small, accurately weighed sample is placed in a DSC pan. b. The sample is heated at a constant rate in a controlled atmosphere. c. The heat flow to the sample is monitored as a function of temperature. The peak of the endothermic event corresponding to melting is taken as the melting point.

3.2.2. Water Solubility Determination (Adapted from OECD Guideline 105) [5][6][7]

-

Method Selection: The flask method is generally suitable for substances with solubility above 10⁻² g/L.

-

Procedure (Flask Method): a. An excess amount of the test substance is added to a flask containing purified water. b. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). c. The solution is then centrifuged or filtered to remove undissolved solid. d. The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Toxicological Property Assessment

The following are generalized protocols based on OECD guidelines for assessing key toxicological endpoints.

3.3.1. Acute Oral Toxicity (Adapted from OECD Guidelines 420, 423, or 425) [8][9][10][11][12]

-

Test Animals: Typically, rats or mice of a single sex are used.

-

Procedure: a. The test substance is administered orally by gavage in a single dose to a group of animals. b. Different dose levels are used for different groups of animals. c. The animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality. d. The LD50 (the dose causing mortality in 50% of the animals) can be calculated from the mortality data.

3.3.2. Skin Irritation (Adapted from OECD Guideline 439) [13][14][15][16]

-

Test System: An in vitro reconstructed human epidermis (RhE) model.

-

Procedure: a. The test substance is applied topically to the surface of the RhE tissue. b. After a defined exposure period, the substance is washed off. c. The viability of the tissue is assessed using a cell viability assay (e.g., MTT assay). d. A reduction in tissue viability below a certain threshold indicates that the substance is an irritant.

Mechanism of Action and Visualizations

The primary function of this compound is as a photoacid generator (PAG). Upon absorption of UV radiation, the triphenylsulfonium cation undergoes photolysis, leading to the formation of a Brønsted acid (HSbF₆) and other reactive species. This generated acid then catalyzes cationic polymerization.

Photolysis of Triphenylsulfonium Cation

The photodecomposition of the triphenylsulfonium cation can proceed through both homolytic and heterolytic cleavage pathways.

Caption: Photolysis mechanism of this compound.

Experimental Workflow for Synthesis

The synthesis of this compound follows a logical two-step process, which can be visualized as an experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. laboratuar.com [laboratuar.com]

- 2. tandfonline.com [tandfonline.com]

- 3. US4980492A - Synthesis of triarylsulfonium salts - Google Patents [patents.google.com]

- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 5. laboratuar.com [laboratuar.com]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. siesascs.edu.in [siesascs.edu.in]

- 14. mbresearch.com [mbresearch.com]

- 15. x-cellr8.com [x-cellr8.com]

- 16. ceuaics.ufba.br [ceuaics.ufba.br]

The Crystalline Architecture of Triphenylsulfonium Hexafluoroantimonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of triphenylsulfonium (B1202918) hexafluoroantimonate ((C₆H₅)₃S⁺SbF₆⁻), a compound of significant interest in synthetic chemistry and materials science. While a definitive, publicly available crystal structure for triphenylsulfonium hexafluoroantimonate is not available, this guide presents a detailed analysis based on the crystallographic data of its close structural analogs: triphenylsulfonium hexafluorophosphate, triphenylsulfonium perchlorate, and triphenylsulfonium triiodide. The structural parameters of the triphenylsulfonium cation are highly conserved across these salts, offering valuable insights into the expected architecture of the hexafluoroantimonate counterpart.

Introduction

Triphenylsulfonium salts are widely recognized for their utility as photoinitiators in various polymerization processes.[1] The triphenylsulfonium cation, characterized by its stable, aromatic structure, facilitates the generation of reactive species upon exposure to ultraviolet (UV) light.[1] The hexafluoroantimonate anion contributes to the compound's overall stability and solubility in organic solvents.[1] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-property relationships and for the rational design of new materials. X-ray crystallography stands as the definitive technique for determining such atomic-level structures.[2][3]

Physicochemical Properties

This compound is typically a white to light yellow crystalline solid.[1] It is known for its high thermal stability and low volatility.[1]

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₅F₆SSb |

| Molecular Weight | 499.13 g/mol |

| Appearance | White to light yellow powder/crystal[1] |

| Purity | >98.0% (HPLC)[4][5] |

| Melting Point | 176.0 to 180.0 °C[4][5] |

Crystallographic Data of Analogous Structures

The following tables summarize the crystallographic data for triphenylsulfonium salts with anions of similar size and electronic properties to hexafluoroantimonate. This data provides a strong foundation for understanding the expected crystal packing and molecular geometry of this compound. In these analogous structures, the triphenylsulfonium cation consistently adopts a distorted trigonal-pyramidal geometry around the sulfur atom.[6][7]

Table 2: Crystallographic Data for Triphenylsulfonium Hexafluorophosphate ([ (C₆H₅)₃S⁺][PF₆⁻] ) [6][7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.1289 (2) |

| b (Å) | 17.7628 (8) |

| c (Å) | 21.3952 (9) |

| α (°) | 90 |

| β (°) | 99.465 (4) |

| γ (°) | 90 |

| Volume (ų) | 3506.9 (3) |

| Z | 4 |

Table 3: Selected Bond Lengths and Angles for the Triphenylsulfonium Cation in the Hexafluorophosphate Salt [6][7]

| Bond/Angle | Length (Å) / Angle (°) |

| S1-C1 | 1.787 (3) |

| S1-C7 | 1.790 (3) |

| S1-C13 | 1.788 (3) |

| C1-S1-C7 | 105.20 (13) |

| C1-S1-C13 | 104.70 (13) |

| C7-S1-C13 | 102.96 (14) |

Table 4: Crystallographic Data for Other Triphenylsulfonium Salts [6][7]

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| [(C₆H₅)₃S⁺][ClO₄⁻] | Monoclinic | P2₁ | 9.1289 (2) | 17.3195 (5) | 10.7483 (3) | 92.535 (2) |

| [(C₆H₅)₃S⁺][I₃⁻] | Monoclinic | P2₁/n | 9.3550 (4) | 17.7628 (8) | 21.3952 (9) | 99.465 (4) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and crystallographic analysis of this compound, based on established procedures for this class of compounds.

Synthesis of this compound

A common method for the synthesis of this compound is through a metathesis reaction between a triphenylsulfonium halide (e.g., bromide or chloride) and a hexafluoroantimonate salt (e.g., sodium or potassium hexafluoroantimonate) in a suitable solvent.

Materials:

-

Triphenylsulfonium bromide

-

Sodium hexafluoroantimonate

-

Acetone (reagent grade)

-

Ethanol (B145695) (reagent grade)

Procedure:

-

Triphenylsulfonium bromide and a slight molar excess of sodium hexafluoroantimonate are mixed in acetone.

-

The resulting suspension is stirred at room temperature for several hours.

-

The solid precipitate (sodium bromide) is removed by filtration.

-

The filtrate, containing the dissolved product, is collected and the solvent is removed by evaporation under reduced pressure to yield a white solid.

-

The crude product can be further purified by recrystallization from a solvent such as ethanol to obtain white, needle-like crystals suitable for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[2][3][8] This powerful technique provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[9]

Protocol:

-

Crystal Selection and Mounting: A suitable single crystal of this compound, typically with dimensions greater than 0.1 mm in all directions, is carefully selected under a microscope.[2][3] The crystal is then mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically around 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction intensities are processed to correct for experimental factors. The unit cell parameters and space group are determined from the geometry of the diffraction pattern.

-

Structure Solution and Refinement: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, accurate crystal structure.

Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of a small molecule like this compound follows a well-defined workflow, from synthesis to the final structural analysis.

Caption: Workflow for Crystal Structure Determination.

Applications in Drug Development and Materials Science

While triphenylsulfonium salts are primarily known as photoacid generators in industrial applications, the broader class of sulfonium (B1226848) compounds has been explored in medicinal chemistry.[10] The ability to precisely characterize the three-dimensional structure of these molecules through X-ray crystallography is crucial for understanding their reactivity and for designing novel compounds with potential therapeutic applications. Furthermore, in materials science, detailed structural knowledge is essential for the development of advanced photolithographic materials and other functional polymers.[1]

References

- 1. This compound | 57840-38-7 | TCI EUROPE N.V. [tcichemicals.com]

- 2. This compound | 57840-38-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. Syntheses and crystal structures of three triphenylsulfonium salts of manganese(II), iron(III) and cobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. Crystal structures of three salts of the triphenylsulfonium ion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (PDF) Crystallization, Preliminary X-Ray Diffraction [research.amanote.com]

An In-Depth Technical Guide to the Photolysis Products of Triphenylsulfonium Hexafluoroantimonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photolysis of triphenylsulfonium (B1202918) hexafluoroantimonate, a widely used photoacid generator in various industrial and research applications, including photolithography and cationic polymerization. This document details the primary and secondary photoproducts, the mechanistic pathways governing their formation, quantitative data on product distribution, and detailed experimental protocols for their analysis.

Introduction to the Photolysis of Triphenylsulfonium Hexafluoroantimonate

This compound ((Ph)₃S⁺SbF₆⁻) is a salt that, upon exposure to ultraviolet (UV) radiation, undergoes photochemical decomposition to generate a strong Brønsted acid (HSbF₆). This photo-generated acid is then capable of initiating a variety of chemical reactions, making this compound a highly efficient photoacid generator (PAG). The photolysis process is complex, yielding a range of products through competing reaction pathways. Understanding the identity and distribution of these products is critical for optimizing processes that utilize this PAG and for assessing any potential impacts of its byproducts.

Mechanistic Pathways of Photolysis

The photodecomposition of this compound proceeds via two primary pathways following the initial excitation of the cation: homolytic and heterolytic cleavage of a carbon-sulfur bond. These pathways lead to the formation of distinct "cage-escape" and "in-cage" recombination products.

Homolytic Cleavage: The excited triphenylsulfonium cation undergoes homolytic cleavage to form a diphenylsulfinyl radical cation and a phenyl radical within a solvent cage.

Heterolytic Cleavage: Alternatively, the excited cation can undergo heterolytic cleavage to form diphenyl sulfide (B99878) and a phenyl cation.

The subsequent reactions of these intermediates determine the final product distribution.

-

Cage-Escape Products: If the initial radical or cation fragments diffuse out of the solvent cage, they can abstract hydrogen from the solvent or other molecules to form diphenyl sulfide and benzene. Diphenyl sulfide is the primary cage-escape product.

-

In-Cage Recombination Products: If the fragments remain within the solvent cage, they can recombine to form isomeric phenylthiobiphenyls (PTB). The main isomers formed are 2-phenylthiobiphenyl, 3-phenylthiobiphenyl, and 4-phenylthiobiphenyl.

The ratio of cage-escape to in-cage products is highly dependent on the viscosity of the medium. In more viscous environments, such as polymer films or the solid state, the diffusion of the initial photoproducts is restricted, favoring the formation of in-cage recombination products.[1][2]

In addition to these primary products, secondary photoproducts such as triphenylene (B110318) and dibenzothiophene (B1670422) have been reported, arising from further photochemical reactions of the primary products, particularly under high-intensity or prolonged irradiation.[2]

The overall photolysis process and the formation of the key acidic species can be visualized in the following logical workflow:

Caption: Logical workflow of this compound photolysis.

Quantitative Analysis of Photolysis Products

The distribution of photolysis products is a critical factor in understanding the efficiency and side reactions of processes initiated by this compound. The following tables summarize the available quantitative data.

Table 1: Product Ratios from Photolysis of this compound

| Condition | Cage-to-Escape Product Ratio (Phenylthiobiphenyls : Diphenyl Sulfide) | Reference |

| Dilute Acetonitrile (B52724) Solution | Approximately 1:1 | [1] |

| Solid State | Up to 5:1 | [1] |

Table 2: Quantum Yield of Photoacid Generation for Sulfonium (B1226848) Salts with SbF₆⁻ Anion

| Compound Type | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| Triphenylamine-based Sulfonium Salt with SbF₆⁻ | 294 | ~0.5 | [3] |

Experimental Protocols

This section provides detailed methodologies for the photolysis and analysis of this compound and its photoproducts.

General Photolysis Procedure

A standardized experimental workflow for the analysis of photolysis products is outlined below:

Caption: Experimental workflow for photolysis product analysis.

Materials:

-

This compound (>98% purity)

-

Acetonitrile (HPLC grade)

-

Internal standard (e.g., dodecane (B42187) for GC-MS)

-

Quartz cuvettes or sample holders

Equipment:

-

UV lamp with controlled wavelength output (e.g., 254 nm mercury lamp)

-

Stirring plate

-

Volumetric flasks and pipettes

-

Gas chromatograph with mass spectrometer (GC-MS)

-

High-performance liquid chromatograph (HPLC) with UV detector

Procedure:

-

Sample Preparation: Prepare a solution of this compound in acetonitrile at a known concentration (e.g., 0.01 M). For solid-state experiments, a thin film can be cast on a quartz plate.

-

Irradiation: Transfer the sample to a quartz cuvette and irradiate with a UV lamp at a specific wavelength (e.g., 254 nm) for a defined period. The solution should be stirred during irradiation.

-

Sample Work-up: After irradiation, add a known amount of an internal standard to the solution for quantitative analysis.

-

Analysis: Analyze the irradiated solution using GC-MS and/or HPLC to identify and quantify the photoproducts.

GC-MS Analysis of Photoproducts

Instrumentation:

-

GC: Agilent 7890B or equivalent

-

MS: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Split/splitless, 250°C, split ratio 20:1.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C, hold for 10 minutes.

-

-

MSD:

-

Transfer line: 280°C.

-

Ion source: 230°C.

-

Quadrupole: 150°C.

-

Scan range: 50-550 amu.

-

Sample Preparation for GC-MS:

-

To 1 mL of the irradiated acetonitrile solution, add 1 mL of deionized water and 1 mL of hexane (B92381).

-

Vortex for 1 minute and centrifuge to separate the layers.

-

Carefully transfer the upper hexane layer to a GC vial for analysis.

HPLC Analysis of Phenylthiobiphenyl Isomers

Instrumentation:

-

HPLC: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: Phenyl-hexyl column (e.g., 150 mm x 4.6 mm, 5 µm particle size). Phenyl-based stationary phases offer enhanced separation of aromatic isomers through π-π interactions.

-

Mobile Phase:

-

A: Water

-

B: Acetonitrile

-

-

Gradient:

-

0-2 min: 60% B

-

2-15 min: Linear gradient to 95% B

-

15-20 min: Hold at 95% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 254 nm.

Synthesis of Phenylthiobiphenyl Analytical Standards

For accurate quantification, pure analytical standards of the phenylthiobiphenyl isomers are required. A general method for their synthesis is the palladium-catalyzed cross-coupling reaction between a bromobiphenyl and thiophenol.

Example: Synthesis of 2-Phenylthiobiphenyl

-

To a solution of 2-bromobiphenyl (B48390) (1 mmol) and thiophenol (1.2 mmol) in anhydrous toluene (B28343) (10 mL), add Pd(OAc)₂ (0.05 mmol), a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2 mmol).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction at 110°C for 12-24 hours, monitoring by TLC or GC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate (B1210297), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography on silica (B1680970) gel (hexane/ethyl acetate gradient) to yield pure 2-phenylthiobiphenyl.

-

The 3- and 4-isomers can be synthesized analogously starting from 3-bromobiphenyl (B57067) and 4-bromobiphenyl, respectively.

Conclusion

The photolysis of this compound is a multifaceted process that yields a variety of products through distinct mechanistic pathways. The primary products are diphenyl sulfide (cage-escape) and isomeric phenylthiobiphenyls (in-cage), with the product distribution being highly sensitive to the reaction environment. While the generation of a strong Brønsted acid is the desired outcome for its application as a photoacid generator, a thorough understanding of the formation of these other photoproducts is essential for process optimization and control. The experimental protocols provided in this guide offer a framework for the detailed analysis of these photolysis products, enabling researchers to further investigate and harness the capabilities of this important photoinitiator.

References

Triphenylsulfonium hexafluoroantimonate material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety, chemical properties, and key applications of triphenylsulfonium (B1202918) hexafluoroantimonate. The information is tailored for professionals in research and development, with a focus on structured data, detailed experimental protocols, and visual representations of core processes.

Material Identification and Properties

Triphenylsulfonium hexafluoroantimonate is a photoacid generator (PAG) widely used in industrial and research settings, particularly in photolithography and cationic polymerization. Upon exposure to ultraviolet (UV) radiation, it generates a strong acid, which then catalyzes subsequent chemical reactions.

Synonyms: Triphenylsulfonium Hexafluorostibate(V)[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 57840-38-7 | [1] |

| EC Number | 260-980-2 | [1] |

| Molecular Formula | C18H15F6SSb | [1][2] |

| Molecular Weight | 499.13 g/mol | [2][3] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 178 °C | [1] |

| Purity | >98.0% (HPLC) | [1] |

| Solubility | Soluble in a variety of organic solvents. | [4][3] |

| Storage Conditions | Room temperature, in a cool, dark place. Store under inert gas. | [5] |

| Conditions to Avoid | Hygroscopic. | [6][5] |

Safety and Hazard Information

Understanding the safety profile of this compound is critical for its handling and use in any laboratory or manufacturing setting.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement Code | Statement Text | Source(s) |

| Hazard | H302+H332 | Harmful if swallowed or if inhaled. | [1][6][5][7] |

| H411 | Toxic to aquatic life with long lasting effects. | [1][6][5][7] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [1][6][5][7] |

| P270 | Do not eat, drink or smoke when using this product. | [1][5] | |

| P273 | Avoid release to the environment. | [1][6][5][7] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [5] | |

| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [1][6][5] | |

| P391 | Collect spillage. | [1][6][5] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [6][5] |

Table 3: First Aid Measures

| Exposure Route | Recommended Action | Source(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [1] |

| Skin Contact | Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | [1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [1] |

Table 4: Personal Protective Equipment (PPE)

| Protection Type | Recommendation | Source(s) |

| Respiratory | Dust respirator, self-contained breathing apparatus (SCBA), or supplied air respirator. | [1] |

| Hand | Impervious gloves. | [1] |

| Eye | Safety goggles. A face-shield may be required in some situations. | [1] |

| Skin and Body | Impervious protective clothing. Protective boots may be required. | [1] |

Mechanism of Action: Photoacid Generation

This compound functions as a photoinitiator by undergoing photolysis upon exposure to UV radiation to produce a strong Brønsted acid (HSbF₆). This generated acid then acts as a catalyst for various chemical processes, most notably the ring-opening polymerization of epoxides and other cyclic ethers, which is a cornerstone of many photolithography and 3D printing technologies.

References

- 1. Self-Assembled Protein–Polymer Nanoparticles via Photoinitiated Polymerization-Induced Self-Assembly for Targeted and Enhanced Drug Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photoinduced Controlled Radical Polymerizations Performed in Flow: Methods, Products, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 57840-38-7: this compound [cymitquimica.com]

- 4. books.rsc.org [books.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 57840-38-7 | TCI EUROPE N.V. [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Triphenylsulfonium Hexafluoroantimonate as a Photoinitiator in Epoxy Resin Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylsulfonium (B1202918) hexafluoroantimonate (TPS-SbF₆) is a highly efficient cationic photoinitiator used to initiate the polymerization of epoxy resins and other cationically polymerizable materials upon exposure to ultraviolet (UV) light.[1] As a type of photoacid generator (PAG), TPS-SbF₆ decomposes upon irradiation to produce a strong Brønsted acid (HSbF₆), which then initiates the ring-opening polymerization of the epoxy monomers.[2] The strength of this acid is determined by the counter-ion, with hexafluoroantimonate (SbF₆⁻) being one of the most effective, leading to high reactivity and fast cure rates.[3]

This photoinitiation process offers several advantages over traditional thermal curing methods, including rapid curing at ambient temperatures, solvent-free formulations, and spatial and temporal control of the polymerization.[4] These characteristics make it ideal for applications in coatings, adhesives, photoresists, and 3D printing.[2][4]

Chemical Properties and Specifications

Triphenylsulfonium hexafluoroantimonate is a white to light yellow crystalline powder.[5] Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [1][5] |

| CAS Number | 57840-38-7 | [1] |

| Molecular Formula | (C₆H₅)₃SSbF₆ | [1] |

| Molecular Weight | 499.13 g/mol | [5] |

| Melting Point | 170-173 °C | [1] |

| Purity (HPLC) | >97.0% | [1] |

| Solubility (g in 100 ml solvent @25°C) | Acetone: >50, Toluene: <5, Water: <1 | [1] |

Mechanism of Photoinitiation and Polymerization

The cationic polymerization of epoxy resins initiated by this compound proceeds through a series of steps that are initiated by UV irradiation.